molecular formula C15H16N2O2 B2580868 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile CAS No. 2411263-74-4

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile

Cat. No. B2580868
CAS RN: 2411263-74-4
M. Wt: 256.305
InChI Key: DCGWJRQDXNJFND-UHFFFAOYSA-N
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Description

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential application in various fields. This compound is also known as OPC-14523 and is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.

Mechanism of Action

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a potent and selective inhibitor of PDE10A. PDE10A is an enzyme that hydrolyzes cAMP and cGMP, two important intracellular signaling molecules. Inhibition of PDE10A by this compound leads to an increase in the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate motor function, reward, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Inhibition of PDE10A by this compound has been shown to improve motor function and cognitive performance in several animal models of neurological disorders. Additionally, this compound has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is its high selectivity for PDE10A. This compound has minimal off-target effects and does not interact with other PDE isoforms. Additionally, this compound has good pharmacokinetic properties and can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile. One of the most promising directions is the clinical evaluation of this compound in patients with neurological disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, there is a need for the development of more efficient synthesis methods for this compound, as well as the identification of novel analogs with improved pharmacokinetic properties and selectivity for PDE10A. Overall, the research on this compound holds significant promise for the treatment of neurological disorders and is an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile involves several steps. The first step involves the reaction of 4-bromobenzonitrile with 1-(2-hydroxyethyl)piperidine to form 4-(1-piperidinyl)benzonitrile. The second step involves the reaction of 4-(1-piperidinyl)benzonitrile with epichlorohydrin to form this compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile has been extensively studied for its potential application in various fields. One of the most promising applications of this compound is in the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A is highly expressed in the striatum, a brain region that is involved in the regulation of motor function, reward, and cognition. Inhibition of PDE10A by this compound has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, leading to improved motor function and cognitive performance.

properties

IUPAC Name

4-[1-(oxirane-2-carbonyl)piperidin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-17(8-6-13)15(18)14-10-19-14/h1-4,13-14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWJRQDXNJFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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